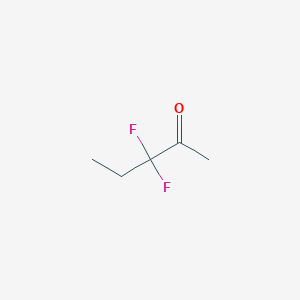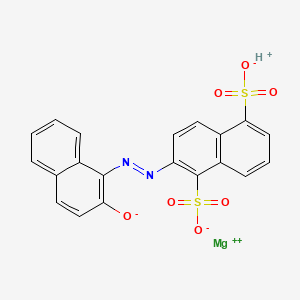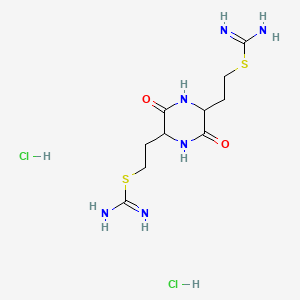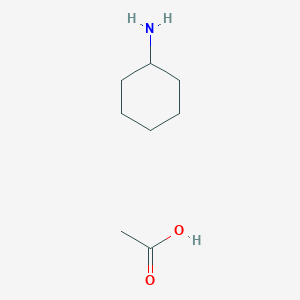
Cyclohexylamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexylamine can be synthesized through several methods:
Hydrogenation of Aniline: The complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Cyclohexylamine can also be prepared by the alkylation of ammonia using cyclohexanol.
Industrial Production Methods
In industrial settings, cyclohexylamine is produced primarily through the hydrogenation of aniline. This method is preferred due to its high yield and efficiency . The process involves the use of high-pressure hydrogen and a suitable catalyst, typically cobalt or nickel .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: Cyclohexylamine can be oxidized to produce cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexylamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Halogens like chlorine (Cl_2) and bromine (Br_2) are often used in substitution reactions.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various halogenated cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexylamine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohexylamine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Cyclohexylamine can be compared with other similar compounds, such as:
Cyclohexanol: Cyclohexanol is an alcohol, and its chemical reactivity differs significantly from that of cyclohexylamine.
Cyclohexylamine’s unique cyclic structure and its ability to act as a precursor to various industrially important compounds make it a valuable chemical in multiple fields.
Propiedades
Número CAS |
7346-79-4 |
|---|---|
Fórmula molecular |
C6H13N.C2H4O2 C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
acetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
Clave InChI |
XDMMMGGRRNTWML-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


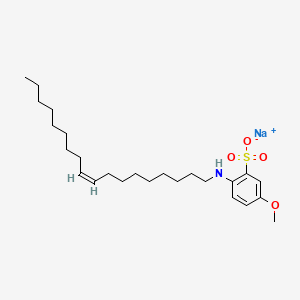
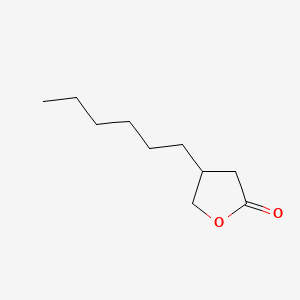
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
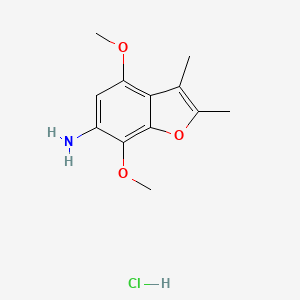
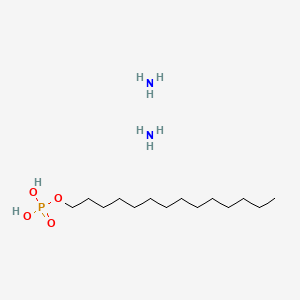
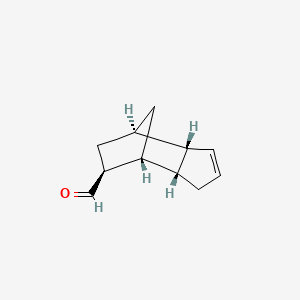
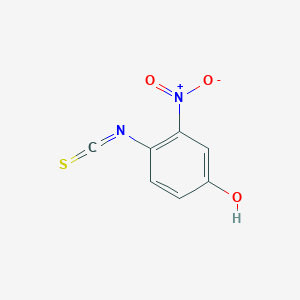
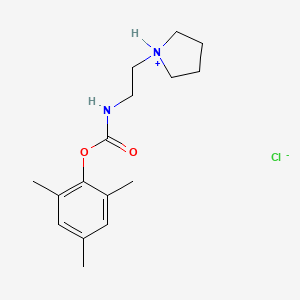
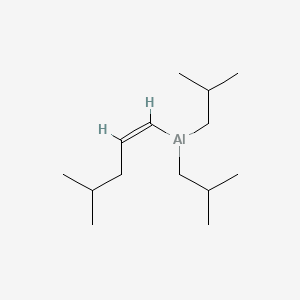
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
